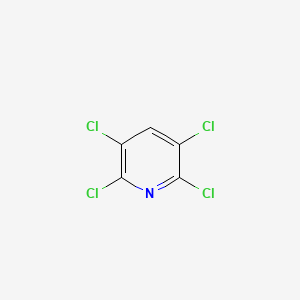

2,3,5,6-Tetrachloropyridine

Beschreibung

Overview of Halogenated Pyridine (B92270) Chemistry and its Significance in Organic Synthesis

Halogenated pyridines are a class of heterocyclic compounds that have garnered considerable attention in organic synthesis. The presence of one or more halogen atoms on the pyridine ring dramatically influences its chemical reactivity. The electronegativity of the halogens withdraws electron density from the aromatic ring, making it more susceptible to nucleophilic attack, a reaction that is generally difficult to achieve with unsubstituted pyridine. This altered reactivity is the cornerstone of their utility.

The number and position of halogen substituents allow for fine-tuning of the molecule's properties and reactivity. For instance, perhalogenated pyridines, such as pentachloropyridine (B147404), are highly electron-deficient and serve as precursors to a wide array of substituted pyridines through selective nucleophilic substitution reactions. manchesterorganics.com The regioselectivity of these substitutions is often dictated by the nature of the nucleophile and the reaction conditions, providing a versatile platform for the synthesis of complex molecules. smolecule.com Halogenated pyridines are foundational materials for creating other heterocyclic and macrocyclic compounds, many of which exhibit important medicinal properties. chemicalbook.com The synthetic challenges associated with producing highly substituted pyridines from the parent heterocycle underscore the importance of perhalopyridines as starting materials. chemicalbook.com

Historical Context of 2,3,5,6-Tetrachloropyridine Research

The exploration of polychlorinated pyridines, including this compound, gained momentum in the mid-20th century, paralleling the broader expansion of organochlorine chemistry. thieme-connect.com Early methods for producing chlorinated pyridines often involved high-temperature chlorination of pyridine or its derivatives, which typically resulted in a mixture of isomers that were challenging to separate. google.combeyondpesticides.org

The development of more selective synthetic routes was a significant advancement. Research in the latter half of the 20th century led to several patented processes for the production of this compound. One notable method involves the reduction of pentachloropyridine. researchgate.netnih.gov Another innovative approach, which avoids the harsh conditions of high-temperature chlorination, involves the reaction of trichloroacetyl chloride with acrylonitrile (B1666552) in the presence of a catalyst. google.combeyondpesticides.org This reaction was surprising because it resulted in the direct formation of this compound, with the chlorine atoms strategically repositioned on the newly formed pyridine ring. beyondpesticides.org These developments were driven by the growing demand for this compound as a key intermediate in the production of commercially important chemicals. google.com

Role of this compound as a Key Chemical Intermediate in Scholarly Disciplines

The primary and most well-documented role of this compound is as a chemical intermediate. chemicalbook.comresearchgate.netnih.govgoogle.comchemimpex.com Its utility stems from the reactivity of its chlorine atoms, which can be selectively substituted to introduce a variety of functional groups.

In Agrochemicals: A significant application of this compound is in the synthesis of pesticides. It is a crucial precursor to chlorpyrifos (B1668852), a widely used insecticide, and triclopyr, an herbicide. researchgate.netnih.gov The synthesis of these agrochemicals relies on the nucleophilic substitution of one or more chlorine atoms on the tetrachloropyridine ring.

In Pharmaceuticals and Medicinal Chemistry: The pyridine scaffold is a common feature in many biologically active molecules. ontosight.ai this compound serves as a building block for creating novel compounds with potential therapeutic applications, including those with antimicrobial properties. chemimpex.com Its derivatives are subjects of research for their potential as enzyme inhibitors. smolecule.com

In Materials Science and Coordination Chemistry: Beyond its use in life sciences, this compound and its derivatives are finding applications in materials science. chemimpex.com For example, it has been used in the synthesis of ligands for coordination complexes. smolecule.com These complexes can function as catalysts in organic reactions or be incorporated into new materials with specific electronic or optical properties. The ability to functionalize the tetrachloropyridine core allows for the design of bespoke molecules for advanced material applications. smolecule.com

In Organic Synthesis Research: In academic laboratories, this compound is a versatile tool for studying the principles of nucleophilic aromatic substitution and for developing new synthetic methodologies. Its predictable reactivity at the 2- and 6-positions makes it an ideal substrate for site-selective reactions, such as the Suzuki-Miyaura cross-coupling, to create mono-, di-, tri-, and tetra-arylated pyridines.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,3,5,6-tetrachloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HCl4N/c6-2-1-3(7)5(9)10-4(2)8/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FATBKZJZAHWCSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HCl4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7027467 | |

| Record name | 2,3,5,6-Tetrachloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid, White solid; Darkens upon exposure to light and air; [CHEMINFO] White crystals with a camphor-like odor; [AIHA] | |

| Record name | Pyridine, 2,3,5,6-tetrachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3,5,6-Tetrachloropyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2952 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

250.5 °C | |

| Record name | 2,3,5,6-TETRACHLOROPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5874 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Very soluble in ether, ethanol, petroleum ether | |

| Record name | 2,3,5,6-TETRACHLOROPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5874 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00606 [mmHg] | |

| Record name | 2,3,5,6-Tetrachloropyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2952 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2402-79-1, 33752-16-8 | |

| Record name | 2,3,5,6-Tetrachloropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2402-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,5,6-Tetrachloropyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002402791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrachloropyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033752168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2402-79-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2009 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 2,3,5,6-tetrachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3,5,6-Tetrachloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5,6-tetrachloropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.532 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,5,6-TETRACHLOROPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WJR8HAY65E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,3,5,6-TETRACHLOROPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5874 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

90.5 °C | |

| Record name | 2,3,5,6-TETRACHLOROPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5874 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies for 2,3,5,6 Tetrachloropyridine

Established Synthetic Routes and Reaction Mechanisms

The production of 2,3,5,6-tetrachloropyridine can be achieved through several chemical pathways, ranging from high-temperature chlorination to more controlled, multi-step syntheses. Each method offers different advantages and challenges in terms of yield, selectivity, and industrial applicability.

High-Temperature Chlorination of Pyridine (B92270) and its Derivatives

One of the established methods for synthesizing this compound involves the high-temperature chlorination of pyridine or its derivatives. google.com This process is typically carried out in the vapor phase at temperatures ranging from 200°C to 600°C. google.com Starting materials can include pyridine itself, as well as chlorinated derivatives such as 2,6-dichloropyridine (B45657) and 3,5-dichloro-2-trichloromethylpyridine. google.com

The reaction mechanism proceeds through a series of successive chlorination steps. For instance, the vapor phase chlorination of 2,6-dichloropyridine or 2,3,6-trichloropyridine (B1294687) can yield this compound. googleapis.com However, a significant drawback of these high-temperature methods is the frequent formation of a mixture of various highly chlorinated pyridines, which then requires separation to isolate the desired product. google.com The selectivity of the chlorination can be influenced by the reaction conditions. For example, the chlorination of 2,3,6-trichloropyridine at 500°C can produce 2,3,5,6- and 2,3,4,6-tetrachloropyridines in an approximate 3-to-1 ratio. googleapis.com In contrast, the chlorination of 2,6-dichloropyridine under similar conditions may result in 2,3,6- and 2,4,6-trichloropyridines in a 1-to-3 ratio. googleapis.com To enhance selectivity, catalysts such as attapulgite (B1143926) or activated carbon on attapulgite can be employed in the gas phase reaction of chlorine with 2,3,6-trichloropyridine at temperatures between 300°C and 450°C. google.com

| Starting Material | Temperature Range (°C) | Phase | Noteworthy Aspects |

| Pyridine and its derivatives | 200 - 600 | Vapor | Produces a mixture of highly chlorinated pyridines requiring separation. google.com |

| 2,6-Dichloropyridine | ~500 | Vapor | Can lead to a mixture of trichloropyridine isomers. googleapis.com |

| 2,3,6-Trichloropyridine | 300 - 500 | Vapor | Can be selectively converted to this compound, though other isomers can form. googleapis.com |

Reaction of Glutaric Acid Dinitrile with Chlorine in Gaseous Phase

Another synthetic approach involves the reaction of glutaric acid dinitrile with chlorine in the gaseous phase at elevated temperatures, typically between 400°C and 600°C. google.com This method, similar to the high-temperature chlorination of pyridine, also tends to produce a mixture of highly chlorinated pyridines, necessitating subsequent purification steps to isolate this compound. google.com The reaction likely proceeds through a complex series of cyclization and chlorination reactions, though detailed mechanistic studies are not extensively documented in readily available literature.

Chlorination of ε-Caprolactam or Cyclohexanone-Oxime

The chlorination of ε-caprolactam or cyclohexanone-oxime at elevated temperatures represents another pathway to this compound. google.com This process also results in the formation of a series of other highly chlorinated pyridines alongside the desired product, which complicates the purification process. google.com The reaction involves the opening of the caprolactam or oxime ring followed by chlorination and cyclization to form the pyridine ring.

Reaction of Trichloroacetyl Chloride with Acrylonitrile (B1666552) in the Presence of a Catalyst

A more controlled synthesis of this compound involves the reaction of trichloroacetyl chloride with acrylonitrile. google.com This process is typically catalyzed by a copper(I) salt, such as copper(I) chloride or bromide. google.com The reaction can be steered to produce either this compound or 3,5,6-trichloropyridin-2-ol, or a mixture of both, by adjusting the reaction conditions. google.com

The reaction is thought to proceed through several intermediate steps. Initially, trichloroacetyl chloride adds to acrylonitrile to form 2,2,4-trichloro-4-cyanobutanoyl chloride. google.com This intermediate then undergoes cyclization. google.com Depending on the subsequent elimination of either hydrogen chloride (HCl) or water (H₂O), different products can be formed, including 3,3,5,6-tetrachloro-3,4-dihydropyridin-2-one, 3,5,6-trichloropyridin-2-ol, or this compound. google.com The reaction is often carried out in a solvent, with temperatures ranging from approximately 70°C to 220°C. google.com By conducting the addition, cyclization, and aromatization reactions as separate steps, the formation of this compound as a by-product can be avoided when 3,5,6-trichloropyridin-2-ol is the desired product. epo.orggoogle.com

| Reactants | Catalyst | Temperature Range (°C) | Key Intermediates |

| Trichloroacetyl chloride, Acrylonitrile | Copper(I) chloride or bromide | 70 - 220 | 2,2,4-trichloro-4-cyanobutanoyl chloride, 3,3,5,6-tetrachloro-3,4-dihydropyridin-2-one google.comgoogle.com |

Reduction of Pentachloropyridine (B147404) using Metallic Zinc in Various Solvents

This compound can be selectively synthesized by the reduction of pentachloropyridine. nih.govnih.gov This reduction can be achieved using metallic zinc or through an electrochemical process. nih.govnih.gov The chemical reduction with zinc is carried out in a solvent and in the presence of an ammonium (B1175870) salt of an organic or inorganic acid. google.com

A variety of solvents can be employed, including alkylnitriles, water, alkylsulfoxides, tetramethylsulfone, C1 to C5 alcohols, alkyl carbonates, and mixtures thereof. google.com The amount of zinc used is typically in the range of 0.7 to 1.1 gram atoms per mole of pentachloropyridine. google.com This method offers a high degree of selectivity for the desired product. For instance, at a pentachloropyridine conversion rate of 95.07%, 91.72% of the reacted zinc resulted in the formation of this compound. google.com

| Starting Material | Reducing Agent | Solvents | Noteworthy Aspects |

| Pentachloropyridine | Metallic Zinc | Alkylnitriles, water, alkylsulfoxides, alcohols, etc. google.com | Highly selective process, can also be performed electrochemically. nih.govnih.govgoogle.com |

Controlled Chlorination and Bis(diazotisation) of 2,6-Diaminopyridine (B39239)

A two-step synthetic route starting from 2,6-diaminopyridine provides another method for the preparation of this compound. rsc.org The first step involves the controlled chlorination of 2,6-diaminopyridine to yield 2,6-diamino-3,5-dichloropyridine. rsc.org In the second step, this intermediate undergoes a bis(diazotisation) reaction, which replaces the two amino groups with chlorine atoms, thereby forming the final product, this compound. rsc.org This method allows for the specific placement of the chlorine atoms on the pyridine ring.

| Step | Starting Material | Intermediate | Final Product |

| 1. Controlled Chlorination | 2,6-Diaminopyridine | 2,6-Diamino-3,5-dichloropyridine | - |

| 2. Bis(diazotisation) | 2,6-Diamino-3,5-dichloropyridine | - | This compound |

Synthesis from Pentachloropyridine via Reductive Dechlorination (e.g., with metallic manganese powder)

The selective removal of a chlorine atom from pentachloropyridine is a direct method for synthesizing this compound. This process, known as reductive dechlorination, can be accomplished using various reducing agents. While zinc is a commonly cited agent for this transformation, other metals have been explored. nih.govgoogle.com Research has shown that pentachloropyridine can be reduced by materials derived from manganese. For instance, the synthesis of Mn3O4 hollow microspheres has been achieved through a process involving the reduction of pentachloropyridine. fellowchemical.com This indicates the potential of manganese-based reagents in the dechlorination of polychlorinated pyridines.

The general principle of reductive dechlorination involves the transfer of electrons from the metal to the polychlorinated pyridine, leading to the cleavage of a carbon-chlorine bond. The reaction selectivity, which is crucial for obtaining the desired tetrachloro-isomer, can be influenced by the choice of metal, solvent, and reaction conditions. For example, a process using zinc metal to reduce pentachloropyridine can be optimized to achieve high conversion and selectivity. google.com

Table 1: Example of Reductive Dechlorination of Pentachloropyridine with Zinc

| Parameter | Value | Reference |

| Reactant | Pentachloropyridine | google.com |

| Reducing Agent | Zinc | google.com |

| Conversion Rate | 95.07% | google.com |

| Product | This compound | google.com |

This table illustrates typical results for a similar reductive dechlorination process, as specific data for metallic manganese powder was not detailed in the provided search results.

Chlorination of Pyridine with Sulfur Dichloride

Sulfur dichloride (SCl₂) is a reactive chemical used as a precursor to organosulfur compounds and as a chlorinating agent. wikipedia.orgguidechem.com It is produced by the chlorination of elemental sulfur or disulfur (B1233692) dichloride. wikipedia.orgnih.gov While direct chlorination of pyridine is a known method to produce various chloropyridines, the specific use of sulfur dichloride for the synthesis of this compound is not extensively documented in readily available literature. google.comgoogle.com

Typically, the high-temperature chlorination of pyridine or its derivatives yields a mixture of chlorinated pyridines, including tetrachloropyridine isomers. google.com The process often requires catalysts and specific conditions to control the degree and position of chlorination. Sulfur dichloride's utility in chemical synthesis includes its addition to alkenes and its role as a precursor to other sulfur compounds. wikipedia.org However, its application as the primary chlorinating agent for the exhaustive chlorination of the pyridine ring to achieve this compound is not a commonly cited industrial or laboratory method. More conventional methods often employ chlorine gas, sometimes in the presence of a Lewis acid catalyst. epo.org

Advanced and Green Synthesis Approaches

In recent years, there has been a significant push towards developing more efficient, environmentally friendly, and sustainable chemical processes. This has led to the exploration of advanced synthesis techniques for producing compounds like this compound.

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages such as dramatically reduced reaction times, improved yields, and often higher product purity. rsc.orgnih.gov The technique utilizes microwave irradiation to heat the reaction mixture directly and efficiently. This localized heating can accelerate reaction rates and, in some cases, alter reaction pathways, leading to different product distributions compared to conventional heating methods. beilstein-journals.org

The synthesis of N-heterocycles, including pyridine derivatives, has been successfully performed using microwave irradiation. rsc.orgnih.gov This approach is particularly beneficial for multi-component reactions and for reactions that are sluggish under traditional heating. nih.govbeilstein-journals.org While specific, detailed protocols for the microwave-assisted synthesis of this compound are not widespread, the principles of this technology suggest its potential applicability in the chlorination or dechlorination steps, potentially leading to faster and more energy-efficient processes. nih.gov

Ultrasound-Assisted Synthesis and its Impact on Reaction Efficiency and Selectivity

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of high-frequency sound waves to induce chemical reactions. nih.gov This energy promotes the formation, growth, and collapse of microscopic bubbles in the reaction liquid, a phenomenon known as cavitation. The collapse of these bubbles creates localized hot spots with extremely high temperatures and pressures, which can significantly enhance reaction rates and yields. arabjchem.orgorientjchem.org

The application of ultrasound has been shown to be advantageous in the synthesis of various heterocyclic compounds, often leading to shorter reaction times, milder conditions, and improved efficiency compared to conventional methods. nih.govarabjchem.orgnih.gov For instance, ultrasound has been successfully employed in palladium-catalyzed reactions involving this compound as a starting material, demonstrating the compatibility of this substrate with sonochemical conditions. arabjchem.org The use of ultrasound can also impact chemoselectivity in certain reactions. nih.gov This suggests that ultrasound could be a valuable tool for improving the efficiency and selectivity of the synthetic routes to this compound.

Table 2: Comparison of Conventional vs. Ultrasound-Assisted Synthesis for a Heterocyclic System

| Method | Reaction Time | Yield | Reference |

| Conventional Heating | 5.5 - 6.5 hours | 54% - 80% | nih.gov |

| Ultrasound Irradiation | 0.4 - 0.5 hours | 80% - 92% | nih.gov |

This table provides a general comparison illustrating the typical advantages of ultrasound in heterocyclic synthesis.

Catalytic Systems in this compound Synthesis

Catalysis is fundamental to many synthetic routes for this compound, enhancing reaction rates and directing selectivity. Various catalytic systems are employed depending on the specific reaction.

Lewis Acid Catalysts : In chlorination reactions, Lewis acids like ferric chloride (FeCl₃) or aluminum chloride (AlCl₃) are often used. epo.org These catalysts polarize the chlorine molecule, making it a more potent electrophile and facilitating the substitution on the pyridine ring. A process for preparing this compound from a chlorosubstituted (trichloromethyl)pyridine in the liquid phase utilizes a Lewis acid type catalyst at temperatures of at least 160°C. epo.org

Copper-Based Catalysts : Copper and its salts (e.g., copper(I) chloride) have been used as catalysts in the synthesis of chlorinated pyridines. google.com For instance, one process describes the reaction of trichloroacetyl chloride with acrylonitrile in the presence of a copper catalyst to obtain a mixture including this compound. google.com

Palladium Catalysts : Palladium on carbon (Pd/C) is a versatile heterogeneous catalyst. While often used for hydrogenations, it has also been employed in combination with other reagents for reactions involving this compound. For example, a Pd/C-Cu catalyzed site-selective alkynylation of this compound has been reported, highlighting the role of palladium in activating the C-Cl bond. arabjchem.org

Purity and Yield Optimization Strategies in Synthesis

Optimizing the purity and yield of this compound is crucial for its use as a chemical intermediate. Several strategies can be employed throughout the synthetic process.

Control of Reaction Conditions : Temperature, pressure, and reaction time are critical parameters. For example, in the vapor-phase chlorination of 2,3,6-trichloropyridine, maintaining the temperature between 300°C and 450°C is key to achieving high selectivity for this compound and minimizing over-chlorination to pentachloropyridine. googleapis.com

Reactant Stoichiometry : The molar ratio of reactants, such as the ratio of chlorine to the pyridine substrate, must be carefully controlled to ensure complete reaction while avoiding unwanted side products. googleapis.com

Purity of Starting Materials : The use of high-purity starting materials is essential. Impurities in the initial pyridine derivative can lead to the formation of tar-like substances and reduce the purity of the final product. google.com

Catalyst Selection and Concentration : The choice of catalyst and its concentration can significantly impact the reaction's selectivity and rate. google.comepo.org Optimizing the catalyst system is a key aspect of process development.

Purification Methods : After the reaction, the product must be isolated and purified. Common methods include distillation, crystallization, and chromatography. google.comgoogleapis.com For instance, a two-step synthesis involving photochlorination followed by catalytic chlorination can be combined with a crystallization step to increase the purity of the final this compound product to over 99.5 wt%. google.com

By carefully controlling these factors, it is possible to develop robust and efficient synthetic processes that deliver this compound in high yield and purity.

Scale-Up Considerations for Industrial and Research Production

The transition of synthetic methodologies for this compound from laboratory-scale to larger-scale production, for both industrial and research purposes, requires careful consideration of several factors. These include reaction conditions, availability and cost of starting materials, process safety, efficiency, and environmental impact. Different synthetic routes present distinct challenges and advantages when scaled up.

A prevalent industrial approach involves the high-temperature chlorination of pyridine or its derivatives. google.com This method, while effective, necessitates robust infrastructure capable of handling corrosive reagents like chlorine gas at elevated temperatures (ranging from 200°C to 600°C) and pressures. google.com The primary challenge in scaling up this process is managing the exothermic nature of the reaction and ensuring precise temperature control to minimize the formation of undesired, highly chlorinated pyridine isomers. google.com The separation of this compound from these by-products can be complex and costly on an industrial scale, often requiring fractional distillation or crystallization. googleapis.com

Another scalable method is the dechlorination of pentachloropyridine. google.comnih.gov This process can be advantageous as it often proceeds under milder conditions than direct high-temperature chlorination. The use of reducing agents like zinc in the presence of an ammonium salt and a suitable solvent system (such as alkylnitriles or alkylsulfoxides) has been reported. google.com Key scale-up considerations for this route include the cost and handling of the reducing agent, the efficiency of the reaction to achieve high conversion rates of pentachloropyridine, and the management of the resulting metal salt waste stream. google.com Recovery and purification of the final product from the reaction mixture can be achieved through standard industrial techniques like distillation, extraction, and filtration. google.com

A notable process for producing this compound involves the reaction of trichloroacetyl chloride with acrylonitrile in the presence of a catalyst, such as copper(I) chloride. google.com This method is presented as a simple and economical alternative, utilizing readily accessible starting materials. google.com For industrial scale-up, the reaction is preferably conducted in a closed system under pressure (0 to 50 bars) and at temperatures between 70°C and 220°C. google.com The choice of solvent and the catalyst's lifecycle are critical parameters. While excess acrylonitrile can serve as a solvent, its handling and recovery are important considerations. google.com The process yields a mixture of this compound and 3,5,6-trichloropyridin-2-ol, necessitating an efficient separation step, such as steam distillation, to isolate the desired product. google.com

For both research and potential industrial application, a high-yield process starting from an ester of 2,2,4-trichloro-4-cyanobutyric acid has been developed. google.com This method involves a reaction with excess phosphorus oxychloride in the presence of catalytic hydrogen chloride. google.com The simplicity of this process makes it amenable to large-scale production. google.com Critical scale-up factors include the management of the excess phosphorus oxychloride, of which approximately 80% can be recovered and recycled, enhancing the economic viability. google.com The reaction is typically run at 100-160°C for 5-10 hours. google.com From an environmental perspective, the main by-products are phosphoric acid and its esters, which are considered more ecologically sound than the chlorinated waste from other methods. google.com

The vapor-phase chlorination of more substituted pyridines like 2,6-dichloropyridine or 2,3,6-trichloropyridine offers high selectivity and yield. googleapis.com This continuous process requires specialized reactors to handle gaseous reactants at elevated temperatures. The reaction kinetics and residence time (from 0.1 to 180 seconds) are crucial for maximizing the yield of the desired product while minimizing over-chlorination. googleapis.com A significant advantage for industrial scale-up is that this process can be performed without a catalyst, simplifying the setup and reducing costs. googleapis.com Product recovery involves condensing the reaction mixture, often by passing the vapors through a cooled solvent. googleapis.com

For research-scale production, where smaller, high-purity batches are often required, the choice of synthetic route may prioritize ease of purification and handling over the absolute cost of raw materials. Methods involving the dechlorination of pentachloropyridine or the reaction of trichloroacetyl chloride with acrylonitrile can be adapted for laboratory-scale synthesis. The purification of this compound at this scale can be accomplished through techniques like crystallization, sublimation, or chromatography to achieve the desired purity for subsequent research applications. google.com

Reactivity and Reaction Mechanisms of 2,3,5,6 Tetrachloropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyridine (B92270) ring, amplified by four electron-withdrawing chlorine substituents, makes 2,3,5,6-tetrachloropyridine highly susceptible to Nucleophilic Aromatic Substitution (SNAr). This reaction proceeds via a characteristic two-step addition-elimination mechanism, in which a nucleophile adds to the aromatic ring to form a stabilized anionic intermediate, followed by the elimination of a leaving group (in this case, a chloride ion).

In nucleophilic aromatic substitution reactions, the position of attack by the nucleophile is highly selective. For the this compound molecule, nucleophilic attack preferentially occurs at the C-2 and C-6 positions, which are ortho to the ring nitrogen. youtube.com This regioselectivity is a direct consequence of the electronic structure of the pyridine ring.

When a nucleophile attacks at the C-2 or C-4 (para) position, the resulting anionic intermediate can delocalize the negative charge onto the electronegative nitrogen atom through resonance. youtube.com This creates a particularly stable resonance contributor that significantly lowers the activation energy for the reaction at these sites. In contrast, attack at the C-3 or C-5 positions does not allow for this direct delocalization onto the nitrogen, resulting in a less stable intermediate and a much slower reaction rate. youtube.com Consequently, O-, N-, and S-centered nucleophiles will predominantly displace the chlorine atoms at the C-2 and C-6 positions.

Both electronic and steric factors govern the outcome of SNAr reactions on this compound.

Electronic Factors: The pyridine nitrogen atom acts as a strong electron-withdrawing group, reducing the electron density of the entire aromatic ring and making it susceptible to nucleophilic attack. This effect is most pronounced at the ortho (C-2, C-6) and para (C-4) positions. The four chlorine atoms further withdraw electron density through their inductive effects, enhancing the electrophilicity of the ring carbons and activating the substrate for substitution.

Steric Factors: Steric hindrance can play a significant role, particularly when using bulky nucleophiles or when considering the substitution pattern of the pyridine ring itself. rsc.org For this compound, the positions adjacent to the nitrogen (C-2 and C-6) are the most electronically favored. However, a bulky nucleophile might face steric repulsion from the chlorine atoms at the C-3 and C-5 positions. In some substituted pyridines, bulky groups can influence the regioselectivity, directing an incoming nucleophile to the less sterically hindered position. researchgate.net This interplay between activating electronic effects and countervailing steric effects determines the final substitution pattern.

A hallmark of the SNAr mechanism is the formation of a discrete, non-aromatic anionic σ-adduct known as a Meisenheimer complex. wikipedia.org This complex is a true intermediate formed by the addition of the nucleophile to the electron-deficient aromatic ring. nih.govnih.gov The stability of the Meisenheimer complex is a critical factor in the reaction kinetics, as its formation is often the rate-determining step.

For this compound, the strong electron-withdrawing character of the four chlorine atoms and the ring nitrogen effectively stabilizes the negative charge of the Meisenheimer intermediate through induction and resonance. wikipedia.org This stabilization lowers the energy of the intermediate, facilitating its formation and allowing the substitution reaction to proceed. While often transient, these intermediates can be stable enough to be isolated and characterized in systems with multiple, powerful electron-withdrawing groups. wikipedia.orgnih.gov

The activated nature of this compound allows for the displacement of its chlorine atoms by a wide variety of nucleophiles. This reactivity is fundamental to its use as a chemical intermediate in the synthesis of more complex molecules, such as pesticides. nih.gov Common nucleophiles include amines (N-centered), thiols/thiolates (S-centered), and alkoxides/phenoxides (O-centered). nih.govchemrxiv.orgnih.gov These reactions typically require elevated temperatures or the use of a base to facilitate the reaction. chemrxiv.org

Table 1: Examples of SNAr Reactions with 2-Halopyridines Note: This table illustrates the general reactivity of halopyridines, as specific data for this compound is aggregated within broader studies.

| Substrate | Nucleophile | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2-Chloropyridine derivative | Amines | KF, Water | N-Aryl Amine | nih.gov |

| 2-Halopyridine | Thiols | Base, Elevated Temp. | 2-Thiopyridine | chemrxiv.org |

| 2-Chloropyridine | Sodium Methoxide | - | 2-Methoxypyridine | youtube.com |

Transition Metal-Catalyzed Coupling Reactions

Beyond SNAr, this compound is a viable substrate for transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon bonds.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound (like a boronic acid) with an organic halide. nih.gov This reaction has been successfully applied to this compound to achieve site-selective arylation. dntb.gov.ua

The reaction mechanism involves a catalytic cycle with three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the tetrachloropyridine, forming a Pd(II) complex. This step is typically rate-determining.

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the arylated pyridine product and regenerating the Pd(0) catalyst.

Similar to SNAr reactions, the Suzuki-Miyaura coupling exhibits regioselectivity, with the more reactive C-2 and C-6 positions being the primary sites for initial coupling. Under controlled conditions, sequential couplings can be performed to introduce different aryl groups at various positions on the pyridine ring. dntb.gov.ua

Table 2: Example of Suzuki-Miyaura Coupling of a Polychlorinated Pyridine Note: This table provides a representative example of the conditions used for Suzuki-Miyaura reactions on chlorinated pyridine substrates.

| Substrate | Coupling Partner | Catalyst / Ligand | Base / Solvent | Product | Reference |

|---|---|---|---|---|---|

| 2,3,5-Trichloropyridine (B95902) | Phenylboronic Acid | Pd(OAc)₂ | K₂CO₃ / EtOH-H₂O | 3,5-Dichloro-2-phenylpyridine | researchgate.net |

Sonogashira Coupling for Alkynylation of this compound

The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, has been successfully employed for the alkynylation of this compound. Research has demonstrated that site-selective reactions can be achieved, leading to the synthesis of various alkynyl-substituted pyridines.

In a notable study, the Sonogashira reaction of this compound with terminal alkynes was investigated. It was found that by carefully controlling the reaction conditions, it is possible to achieve selective disubstitution at the 2- and 6-positions of the pyridine ring. This selectivity is attributed to the higher reactivity of the chlorine atoms at the α-positions. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₂Cl₂, and a copper(I) co-catalyst, like CuI, in the presence of a base. nih.gov

Further elaboration of the remaining chlorine atoms at the 3- and 5-positions can be accomplished through a subsequent Sonogashira reaction, allowing for the synthesis of tetraalkynylpyridines. nih.gov This stepwise approach provides a versatile method for producing highly functionalized pyridine derivatives with diverse substitution patterns. The resulting polyalkynylpyridines have been shown to exhibit interesting photophysical properties, including fluorescence, which can be tuned by varying the substituents on the alkyne moieties and at the 4-position of the pyridine ring. nih.gov

Table 1: Site-Selective Sonogashira Coupling of this compound

| Reactant | Alkyne | Product | Reference |

|---|---|---|---|

| This compound | Various terminal alkynes | 2,6-Dialkynyl-3,5-dichloropyridines | nih.gov |

| 2,6-Dialkynyl-3,5-dichloropyridines | Different terminal alkynes | 2,3,5,6-Tetraalkynylpyridines | nih.gov |

Exploration of Site-Selective Functionalization in Pyridine Derivatives

The concept of site-selective functionalization is of paramount importance in the synthesis of complex molecules from polychlorinated pyridines. The differential reactivity of the halogen substituents allows for a stepwise introduction of various functional groups. In the case of dichloropyridines, it is generally observed that the chlorine atom at the position adjacent to the nitrogen (C2 or C6) is more susceptible to substitution in palladium-catalyzed cross-coupling reactions. nih.gov

However, recent studies have shown that this inherent selectivity can be overturned through careful selection of ligands and reaction conditions. For instance, in the Suzuki-Miyaura coupling of 2,4-dichloropyridines, the use of sterically hindered N-heterocyclic carbene (NHC) ligands can promote selective reaction at the C4 position. nih.gov This demonstrates that the electronic and steric properties of the catalyst system can play a crucial role in directing the regioselectivity of the reaction, overriding the intrinsic reactivity of the substrate.

While not specifically detailing this compound, these findings on dichloropyridines provide valuable insights into the principles that govern site-selectivity in polychlorinated pyridine systems. The ability to selectively functionalize different positions on the pyridine ring opens up avenues for the synthesis of a wide array of novel compounds with tailored properties.

Ligand Effects on Site-Selectivity in Palladium-Catalyzed Reactions

The choice of ligand in palladium-catalyzed cross-coupling reactions is a critical factor that can profoundly influence the regioselectivity of the reaction. The ligand can affect the electronic and steric environment of the palladium center, thereby altering the rates of the elementary steps of the catalytic cycle, such as oxidative addition and reductive elimination, at different positions on the pyridine ring.

For example, in the cross-coupling of dihaloarenes, the use of different phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) can lead to a reversal of the inherent site-selectivity. nih.gov Sterically bulky ligands can favor reaction at less hindered positions, while ligands with specific electronic properties can influence the oxidative addition step. libretexts.org

In the context of the Sonogashira coupling of polychlorinated pyridines, the ligand can modulate the reactivity of the palladium catalyst towards the different C-Cl bonds. While traditional phosphine ligands often favor reaction at the more reactive α-positions, the development of new ligand systems offers the potential to achieve selective functionalization at the β-positions as well. The ability to control the site-selectivity through ligand design is a powerful strategy for expanding the synthetic utility of this compound and other polychlorinated heteroarenes.

Other Derivatization Reactions

Beyond palladium-catalyzed cross-coupling, this compound can undergo a variety of other derivatization reactions, including oxidation, reduction, and reactions with organometallic reagents. These transformations provide additional routes to functionalized pyridine derivatives.

Oxidation Reactions (e.g., of thiol derivatives)

The thiol derivative, This compound-4-thiol (B82567), is a key intermediate that can be prepared from this compound. This thiol can then be subjected to oxidation reactions to yield other sulfur-containing functional groups. A common transformation is the oxidation of a thiol to a sulfonyl chloride. organic-chemistry.orgsemanticscholar.org This can be achieved using various oxidizing agents in the presence of a chloride source. For instance, a combination of N-chlorosuccinimide and dilute hydrochloric acid has been shown to be effective for this conversion. lookchem.com While specific examples for the oxidation of this compound-4-thiol are not extensively detailed in the provided search results, the general principles of thiol oxidation are well-established and applicable.

Reduction Reactions (e.g., dechlorination)

The reduction of this compound can lead to partially or fully dechlorinated products. The selective removal of chlorine atoms is a valuable synthetic strategy. It has been reported that pentachloropyridine (B147404) can be reduced to this compound using zinc or through electrochemical methods. nih.gov

Furthermore, this compound itself can be a substrate for reductive dechlorination. A patented process describes the preparation of 2,3,5-trichloropyridine by reacting this compound with metallic zinc in a strongly alkaline aqueous solution. google.com This selective removal of a chlorine atom demonstrates the feasibility of stepwise dechlorination. Additionally, the reduction of pentachloropyridine with lithium aluminum hydride has been shown to yield a mixture of tetrachloropyridines, including the 2,3,5,6-isomer, as well as trichloropyridines. chemicalbook.com

Reactions with Organometallic Reagents

The reaction of polychlorinated pyridines with organometallic reagents, such as Grignard and organolithium reagents, can lead to the formation of new carbon-carbon bonds. Due to the electron-deficient nature of the pyridine ring, it is susceptible to nucleophilic attack. ambeed.com

A study on the reactions of tetrachloro-4-methoxypyridine, a closely related compound, provides insights into the potential reactivity of this compound. It was found that sterically non-demanding Grignard and organolithium reagents displace the methoxy (B1213986) group to form 4-alkyl- or 4-aryl-tetrachloropyridines. rsc.org This suggests that the chlorine atoms on the this compound ring could potentially be displaced by strong nucleophiles like organometallic reagents, likely with a preference for the more reactive α-positions. However, specific experimental details for the reaction of this compound with these reagents were not found in the provided search results.

Theoretical and Computational Studies of Reactivity

Theoretical and computational chemistry provides powerful tools to elucidate the intricate details of chemical reactivity, offering insights that are often inaccessible through experimental methods alone. For this compound, computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in understanding its reaction mechanisms, selectivity, and the nature of its non-covalent interactions.

While specific DFT studies exclusively focused on the reaction mechanisms of this compound are not extensively documented in publicly available literature, the reactivity of structurally similar polychlorinated pyridines, such as pentachloropyridine, has been computationally investigated. These studies offer valuable insights into the probable reaction pathways and selectivity for this compound, primarily concerning nucleophilic aromatic substitution (SNAr) reactions.

The reactivity of polychlorinated pyridines is largely dictated by the electron-withdrawing nature of both the nitrogen atom and the chlorine substituents. This electronic arrangement makes the pyridine ring highly susceptible to nucleophilic attack. DFT calculations on related systems suggest that the positions ortho and para to the nitrogen atom are the most activated sites for nucleophilic substitution due to the effective stabilization of the negative charge in the Meisenheimer intermediate through resonance.

In the case of this compound, the C4 position is structurally analogous to the most reactive site in pentachloropyridine. Computational models of nucleophilic attack on pentachloropyridine indicate that the reaction proceeds through a two-step addition-elimination mechanism. The initial attack of a nucleophile leads to the formation of a high-energy Meisenheimer complex, which is the rate-determining step. Subsequent elimination of a chloride ion restores the aromaticity of the ring. DFT calculations can model the transition state energies for nucleophilic attack at different positions, thereby predicting the regioselectivity of the reaction. For this compound, it is anticipated that nucleophilic substitution would preferentially occur at the C4 position, should a suitable nucleophile be employed under appropriate conditions.

The selectivity of these reactions is also influenced by the nature of the nucleophile and the reaction conditions. DFT can be used to model these effects by calculating the energy profiles of different reaction pathways. For instance, the choice of solvent can significantly impact the stability of the transition state, and these effects can be incorporated into computational models to provide a more accurate prediction of the reaction outcome.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic region. In polychlorinated pyridines, the chlorine atoms can participate in halogen bonding, influencing the molecule's supramolecular chemistry and reactivity. Theoretical studies on derivatives of this compound have provided quantitative insights into the strength of these interactions and the effects of substituents.

In a theoretical study on 4-phenylsulfonyl-2,3,5,6-tetrachloropyridine, the effect of various electron-donating (ED) and electron-withdrawing (EW) groups on the strength of intramolecular halogen bonds was investigated using DFT at the M05-2X/6-311++G(d,p) level of theory. The calculations revealed the presence of intramolecular halogen bonds between the oxygen atoms of the sulfonyl group and the chlorine atoms on the pyridine ring.

The strength of these halogen bonds was found to be significantly influenced by the nature of the substituents on the phenyl ring. Electron-withdrawing groups in the meta and para positions were observed to strengthen the halogen bond, while electron-donating groups had the opposite effect. This can be quantified by examining the binding energies and the electron density at the bond critical points (ρ).

The following table summarizes the calculated binding energies for various substituted 4-phenylsulfonyl-2,3,5,6-tetrachloropyridine complexes, illustrating the impact of substituent electronic effects on the stability of intramolecular halogen bonds.

| Substituent (Position) | Binding Energy (kcal/mol) |

| CN (meta) | - |

| NO2 (meta) | - |

| H (meta) | - |

| CF3 (meta) | - |

| OCH3 (meta) | - |

| CH3 (meta) | - |

| N(CH3)2 (meta) | - |

| CN (para) | - |

| NO2 (para) | - |

| H (para) | - |

| CF3 (para) | - |

| OCH3 (para) | - |

| CH3 (para) | - |

| N(CH3)2 (para) | - |

A comprehensive data set for binding energies was not available in the sourced literature to populate this table fully.

The analysis of the electron density at the halogen bond critical points (ρ) further corroborates these findings. An increase in the value of ρ is indicative of a stronger halogen bond. The study demonstrated that electron-withdrawing substituents increase the value of ρ for the halogen bond where the oxygen atom of the SO2 group is coplanar with the pyridine ring, signifying a strengthening of this interaction. Conversely, electron-donating groups decrease the ρ value, indicating a weakening of the halogen bond.

Applications and Research Utility of 2,3,5,6 Tetrachloropyridine

Role as a Building Block in Complex Organic Molecule Synthesis

In the field of chemical synthesis, the selection of appropriate building blocks is critical for developing complex compounds. nbinno.com 2,3,5,6-Tetrachloropyridine serves as an essential building block due to its stability and reactivity, which facilitate a variety of chemical transformations. chemimpex.com Its unique structure is leveraged by researchers and industry professionals to create new formulations and complex molecules for innovative chemical research. chemimpex.com The compound's utility extends to the production of fine chemicals and its potential is continuously being explored in material science and other specialized chemical fields. nbinno.com

Applications in Agrochemical Development

The primary industrial application for this compound is in the agrochemical sector, where it functions as a key intermediate in the production of high-value pesticides. chemimpex.comfellowchemical.comchemicalbook.com Its role as a precursor is central to the synthesis of several widely used herbicides, insecticides, and fungicides. jubilantingrevia.comgoogle.com

This compound is a crucial starting material for the synthesis of the selective systemic herbicide triclopyr. jubilantingrevia.comnih.govsmolecule.com The manufacturing process involves converting this compound into the key intermediate 3,5,6-trichloro-2-pyridinol (B117793) (TCP). This conversion is typically achieved through alkaline hydrolysis, where this compound is reacted with a base like potassium hydroxide in water at elevated temperatures. chemicalbook.com The resulting TCP is a direct precursor to triclopyr. chemicalbook.com Triclopyr is then synthesized from TCP through a subsequent reaction, often involving etherification. herts.ac.uk

This compound is a well-established intermediate in the production of the organophosphate insecticide chlorpyrifos (B1668852). jubilantingrevia.comnih.govsmolecule.comchemicalbook.com An industrial production method synthesizes chlorpyrifos directly from this compound in a two-step process. google.com The first step involves a pressurized alkaline hydrolysis reaction of this compound with caustic soda. google.com The resulting material is then put into a condensation kettle to directly react with O,O-diethyl thiophosphoryl chloride to yield chlorpyrifos. google.com This method is noted for being more cost-effective than processes that rely on the more expensive 3,5,6-trichloropyridine-2-sodium alcoholate intermediate. google.com

The utility of this compound extends to the development of fungicides. jubilantingrevia.comgoogle.com Its chemical structure makes it a suitable precursor for producing various active substances with fungicidal properties, highlighting its versatility in the broader agrochemical industry. google.com

The molecular framework provided by this compound allows for strategic modifications to enhance the biological activity of the final agrochemical products. The controlled introduction of different functional groups onto the pyridine (B92270) ring enables the fine-tuning of herbicidal or insecticidal properties. nbinno.com This chemical modification can lead to more effective weed and pest management strategies. nbinno.com Furthermore, the development of new formulations using derivatives of this compound is another approach to improve crop protection and yield. chemimpex.com

Interactive Data Tables

Table 1: Key Agrochemicals Derived from this compound

| Agrochemical | Type | Key Intermediate |

| Triclopyr | Herbicide | 3,5,6-trichloro-2-pyridinol |

| Chlorpyrifos | Insecticide | 3,5,6-trichloro-2-pyridinol |

Table 2: Synthesis Overview of Key Intermediates

| Product | Starting Material | Key Reactants/Conditions |

| 3,5,6-trichloro-2-pyridinol | This compound | Alkaline hydrolysis with potassium hydroxide at elevated temperature (~95-120°C). chemicalbook.com |

| Chlorpyrifos | This compound | 1. Pressurized alkaline hydrolysis. 2. Condensation with O,O-diethyl thiophosphoryl chloride. google.com |

Applications in Pharmaceutical and Medicinal Chemistry Research

Beyond its primary role in agrochemicals, this compound is also employed in pharmaceutical and medicinal chemistry research. chemimpex.comnbinno.comfellowchemical.com It serves as a valuable building block in the synthesis of various pharmaceutical intermediates. nbinno.com Research applications include its use in developing novel compounds, particularly those with potential antimicrobial properties. chemimpex.com Its stable and reactive nature makes it a valuable asset in laboratories focused on innovative chemical research for medicinal applications. chemimpex.com

Intermediate for New Therapeutic Agents

In the field of medicinal chemistry, this compound serves as a foundational scaffold for the synthesis of novel therapeutic agents. chemimpex.com Its stable and reactive nature facilitates a variety of chemical transformations, allowing for the creation of complex molecular architectures with potential pharmacological activity. chemimpex.com While its most well-documented role is in the production of established pesticides like chlorpyrifos and triclopyr, the principles of its chemical reactivity are being explored for the generation of new pharmaceutical compounds. The pyridine nucleus is a common feature in many drugs, and the highly chlorinated nature of this particular derivative offers unique starting points for synthetic pathways aimed at discovering new medicines.

Development of Compounds with Antimicrobial and Antifungal Properties

The pyridine ring is a well-established pharmacophore in a multitude of compounds exhibiting antimicrobial and antifungal activities. Research has shown that various pyridine derivatives can be synthesized to be effective against a range of pathogens. This compound is recognized as a valuable building block in the development of pharmaceuticals, particularly in the creation of compounds with potential antimicrobial properties. chemimpex.com The introduction of the tetrachloropyridine moiety into a molecular structure can significantly influence its biological activity. While extensive research has been conducted on pyridine-based antimicrobial and antifungal agents, specific studies detailing the direct use of this compound to develop new compounds with these properties are an area of ongoing investigation. The potential for this compound to serve as a precursor for novel antimicrobial and antifungal drugs remains a subject of interest in the scientific community.

Exploration of Potential Biological Activity (e.g., enzyme and receptor inhibition)

The exploration of the biological activity of novel chemical entities is a cornerstone of drug discovery. Pyridine-based structures are known to interact with a variety of biological targets, including enzymes and receptors. For instance, novel 2,3,5-trisubstituted pyridine analogs have been identified as potent inhibitors of IL-1β through the modulation of the p38 MAPK signaling pathway. nih.gov Furthermore, dihydropyrrole[2,3-d]pyridine derivatives have been developed as corticotropin-releasing factor-1 (CRF-1) receptor antagonists, with their binding mechanisms elucidated through in silico docking studies. nih.gov While these examples highlight the potential of the broader class of substituted pyridines in modulating biological systems, specific research focusing on the direct use of this compound or its immediate derivatives in enzyme or receptor inhibition studies is not extensively documented in publicly available literature. The inherent reactivity of the tetrachlorinated ring suggests that it could be a valuable starting point for the synthesis of libraries of compounds to be screened for various biological activities.

Contributions to Material Science

The utility of this compound extends beyond the life sciences into the field of material science, where it has been identified as a key component in the synthesis of advanced materials.

Precursor for Manganese Oxide (Mn₃O₄) Microsphere Synthesis

In a notable application, this compound plays a crucial role in a facile method for the preparation of manganese oxide (Mn₃O₄) hollow microspheres. This synthesis is achieved through the reduction of pentachloropyridine (B147404). A significant outcome of this process is the high-yield co-production of this compound, with reported yields and selectivity reaching up to 99.2% and 99.5%, respectively. The Mn₃O₄ hollow microspheres produced in this manner have shown potential as anode materials for lithium-ion batteries.

Research in Analytical Chemistry

The presence of this compound in industrial processes and its potential release into the environment necessitates the development of reliable analytical methods for its detection and quantification.

Use in Methods for Detecting and Quantifying Environmental Pollutants

Given that this compound is an intermediate in the production of pesticides, there is a potential for its release into the environment through various waste streams. nih.gov This has led to its inclusion in environmental monitoring and research. Various analytical techniques are employed to detect and quantify substituted pyridines in environmental samples. Among these, thin-layer chromatography (TLC) has been described for the separation of 2-, 3-, and 4-substituted pyridines, providing a foundational method for its identification. Modern analytical chemistry employs a range of sophisticated techniques that can be adapted for the detection of such compounds, ensuring regulatory compliance and environmental safety. chemimpex.com

Interactive Data Table of Applications

| Application Area | Specific Use | Key Research Findings |

| Medicinal Chemistry | Intermediate for New Therapeutic Agents | Serves as a versatile building block for complex molecules with potential pharmacological activity. chemimpex.com |

| Development of Compounds with Antimicrobial and Antifungal Properties | Recognized as a precursor for creating compounds with potential antimicrobial properties. chemimpex.com | |

| Exploration of Potential Biological Activity | Substituted pyridines have shown activity as enzyme and receptor inhibitors. nih.govnih.gov | |

| Material Science | Precursor for Manganese Oxide (Mn₃O₄) Microsphere Synthesis | High-yield co-product in the synthesis of Mn₃O₄ hollow microspheres from pentachloropyridine. |

| Analytical Chemistry | Detecting and Quantifying Environmental Pollutants | Its potential as an environmental contaminant necessitates analytical methods like TLC for its detection. chemimpex.com |

Challenges in Analytical Detection and Quantification due to Multiple Chlorine Substituents

Table 1: Theoretical Isotopic Abundance Pattern for a Tetrachlorinated Compound

| Isotopologue | Relative Abundance (%) |

| M | 100.0 |

| M+2 | 129.6 |

| M+4 | 63.2 |

| M+6 | 13.7 |

| M+8 | 1.1 |

This table illustrates the theoretical relative intensities of the isotopic peaks for a compound containing four chlorine atoms. "M" represents the molecular ion containing only the ³⁵Cl isotope.

Furthermore, the fragmentation of this compound in the mass spectrometer can be complex. The fragmentation pattern of substituted pyridones can be significantly modified by the presence of different functional groups. While specific fragmentation data for this compound is not extensively detailed in the provided search results, the breakdown of the pyridine ring and the loss of chlorine atoms are expected fragmentation pathways. Understanding these pathways is crucial for developing selective and sensitive detection methods, such as multiple reaction monitoring (MRM) in tandem mass spectrometry (GC-MS/MS), which can help to eliminate matrix interferences.

From a chromatographic perspective, the primary challenge lies in the potential for co-elution with other chlorinated compounds, including isomers of tetrachloropyridine. While this compound is the symmetrical isomer, other tetrachloropyridine isomers could potentially be present in environmental samples or as byproducts in technical-grade materials. The subtle differences in the physical and chemical properties of these isomers can make their chromatographic separation difficult. Co-elution can lead to inaccurate quantification and misidentification if the mass spectrometric detection is not sufficiently specific. High-resolution gas chromatography is often necessary to achieve adequate separation of such closely related compounds.

Matrix effects represent another significant hurdle in the analysis of this compound, particularly in complex samples like soil, sediment, and biological tissues. Co-extracted matrix components can either enhance or suppress the ionization of the target analyte in the mass spectrometer source, leading to inaccurate quantitative results. This phenomenon, known as the "matrix-induced chromatographic response," is a well-documented issue in gas chromatography-based methods. To mitigate these effects, the use of matrix-matched standards or isotopically labeled internal standards is often required to ensure the accuracy and reliability of the analytical data. The development of robust sample preparation and cleanup procedures is also critical to minimize the impact of interfering matrix components.

Environmental Fate and Degradation of 2,3,5,6 Tetrachloropyridine

Biodegradation Pathways

The biodegradation of 2,3,5,6-tetrachloropyridine is significantly influenced by the presence or absence of oxygen and the metabolic capabilities of surrounding microbial communities.

Susceptibility to Anaerobic Biodegradation via Dehalogenation

This compound is considered to be susceptible to anaerobic biodegradation. nih.gov The primary mechanism for this degradation pathway is dehalogenation, a process where halogen atoms are removed from a molecule. Generally, highly chlorinated chemical structures are more likely to undergo dehalogenation under anaerobic (oxygen-deficient) conditions compared to aerobic conditions. eurochlor.org This process, known as reductive dehalogenation, is a key step in the breakdown of many chlorinated organic pollutants. eurochlor.org While specific studies on this compound are limited, the principle is based on evidence from other chlorinated compounds which show that anaerobic microorganisms can use these substances as electron acceptors, leading to their breakdown. eurochlor.org

Intracellular Biodegradation in Biota

Environmental Mobility and Distribution

The movement and distribution of this compound in the environment are governed by its physical and chemical properties, which dictate its partitioning between soil, water, and air.

Mobility in Soil (e.g., Koc values)

The mobility of this compound in soil is considered to be low. nih.gov This is determined by its soil organic carbon-water (B12546825) partitioning coefficient (Koc), which is a measure of its tendency to adsorb to soil particles. chemsafetypro.com A higher Koc value indicates stronger adsorption and lower mobility. The estimated Koc for this compound is approximately 1500, a value derived from its log Kow (octanol-water partition coefficient) of 3.32. nih.gov This suggests that the compound will be largely immobile in soil, with a tendency to bind to organic matter.

Table 1: Soil Adsorption and Partition Coefficients for this compound

| Parameter | Value | Interpretation | Source |

|---|---|---|---|

| Koc (estimated) | 1500 | Low Mobility | nih.gov |

| Log Kow | 3.32 | Indicates potential for bioaccumulation | nih.gov |

| Log Koc (estimated) | 3.128 | Low Mobility | oecd.org |

Volatilization from Moist and Dry Soil Surfaces (e.g., Henry's Law Constant, Vapor Pressure)

Volatilization is a significant process in the environmental distribution of this compound, particularly from moist surfaces. nih.gov The compound's tendency to volatilize from water is indicated by its estimated Henry's Law constant of 8.5 x 10⁻³ atm-m³/mol. nih.gov This value suggests that volatilization from moist soil and water surfaces is an important environmental fate process. nih.gov

However, from dry surfaces, volatilization is not expected to be significant. nih.gov This is based on its vapor pressure, which is relatively low. While estimates vary slightly, they consistently point to a low tendency to evaporate from a dry state. Adsorption to soil particles may also reduce the rate of volatilization from moist surfaces. nih.gov

Table 2: Physical Properties Related to Volatilization of this compound

| Parameter | Value | Temperature (°C) | Implication | Source |

|---|---|---|---|---|

| Henry's Law Constant (estimated) | 8.5 x 10⁻³ atm-m³/mol | 25 | Volatilization from moist surfaces is likely | nih.gov |

| Vapor Pressure (estimated) | 6.1 x 10⁻³ mmHg | 25 | Low volatility from dry surfaces | nih.gov |

| Vapor Pressure | 0.02 mmHg | 25 | Low volatility from dry surfaces | oecd.orgtera.org |

| Vapor Pressure | 0.213 mmHg | 25 | Low volatility from dry surfaces | yufengchemicals.com |

Potential for Absorption in Soil Organic Matter

The mobility and fate of this compound in the terrestrial environment are significantly influenced by its interaction with soil components, particularly organic matter. The soil organic carbon-water partitioning coefficient (Koc) is a key indicator of a chemical's tendency to adsorb to soil and sediment. For this compound, an estimated Koc value of 1,500 suggests low mobility in soil. nih.gov This is further supported by a calculated log Koc of 3.128. oecd.org

Chemicals with high Koc values tend to bind strongly to the organic fraction of soil, which limits their movement through the soil profile and reduces the likelihood of leaching into groundwater. The adsorption process is a critical factor in the sequestration of such pollutants. icm.edu.pl The log Kow (octanol-water partition coefficient), another important parameter, is reported as 3.32, indicating a moderate tendency to partition into organic phases rather than water. nih.govtera.org This hydrophobicity contributes to its strong adsorption to soil particles. icm.edu.pl Consequently, the primary factors influencing the persistence and mobility of this compound in soil are adsorption and desorption. icm.edu.pl

Table 1: Soil Adsorption and Partitioning Coefficients for this compound ```html

| Parameter | Value | Reference |

|---|---|---|

| Estimated Koc | 1,500 | oecd.org |

| Estimated log Koc | 3.128 | nih.gov |

| log Kow | 3.32 | [2, 6] |

Distribution into Water and Air Compartments

The distribution of this compound between water and air is governed by its physical and chemical properties, including its water solubility, vapor pressure, and Henry's Law constant. Its water solubility is relatively low, reported to be between 29.4 and 30.2 mg/L at 25°C. oecd.orgAnother measurement indicates a solubility of 13.3 mg/L at the same temperature.

chemicalbook.com

The compound's vapor pressure is estimated at 6.1 x 10⁻³ mm Hg at 25°C, suggesting it will exist solely as a vapor if released to the air. nih.govThis relatively high volatility, combined with its low water solubility, means that volatilization into the atmosphere is a primary transfer mechanism from water and moist soil surfaces. nih.govoecd.orgThe estimated Henry's Law constant of 8.5 x 10⁻³ atm-cu m/mole further supports the expectation that volatilization from water surfaces is an important environmental fate process.

nih.gov